molecular formula C9H13N3O B13311515 2-(Cyclopentyloxy)pyrimidin-5-amine

2-(Cyclopentyloxy)pyrimidin-5-amine

Cat. No.: B13311515
M. Wt: 179.22 g/mol
InChI Key: YGJCXGFOWWIHHZ-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopentyloxy group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)pyrimidin-5-amine typically involves the reaction of cyclopentanol with pyrimidine derivatives under specific conditions. One common method includes the use of cyclopentanol and 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with different substituents replacing the cyclopentyloxy group.

Scientific Research Applications

2-(Cyclopentyloxy)pyrimidin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler pyrimidine derivative with similar biological activities.

    2-(Methoxy)pyrimidin-5-amine: Another pyrimidine derivative with a methoxy group instead of a cyclopentyloxy group.

    2-(Ethoxy)pyrimidin-5-amine: A compound with an ethoxy group, showing different chemical and biological properties.

Uniqueness

2-(Cyclopentyloxy)pyrimidin-5-amine is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic effects. This uniqueness can lead to different reactivity and biological activities compared to other similar compounds. The cyclopentyloxy group can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-cyclopentyloxypyrimidin-5-amine

InChI

InChI=1S/C9H13N3O/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4,10H2

InChI Key

YGJCXGFOWWIHHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=N2)N

Origin of Product

United States

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